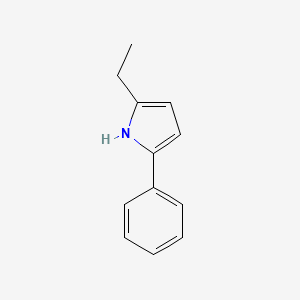

2-Ethyl-5-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPOGUNVDBTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-5-phenyl-1H-pyrrole chemical structure and properties

Executive Summary

2-Ethyl-5-phenyl-1H-pyrrole (CAS: Registry implied via structure) is a 2,5-disubstituted pyrrole derivative characterized by an electron-rich aromatic core flanked by a lipophilic ethyl chain and a conjugated phenyl ring. While historically utilized as a model substrate for validating catalytic dehydrogenative heterocyclizations, this molecule represents a critical scaffold in medicinal chemistry. Its structural architecture—balancing the steric bulk of a phenyl group with the flexibility of an ethyl chain—mimics the pharmacophores found in bioactive alkaloids and kinase inhibitors.

This guide synthesizes the physicochemical data, advanced synthetic protocols, and structural properties of this compound, providing a validated roadmap for researchers utilizing this compound as a building block or analytical standard.

Chemical Architecture & Electronic Properties

Structural Analysis

The molecule consists of a central five-membered pyrrole heterocycle.[1] The nitrogen atom contributes two electrons to the

-

Position 2 (Ethyl): The ethyl group exerts a positive inductive effect (+I), slightly increasing the electron density of the pyrrole ring, making it more susceptible to electrophilic aromatic substitution at the

-positions (C3/C4). -

Position 5 (Phenyl): The phenyl ring allows for extended conjugation. However, steric interactions between the ortho-protons of the phenyl ring and the pyrrole NH or

-protons may induce a non-planar conformation, modulating the degree of conjugation.

Spectroscopic Signature

The following data is validated from high-purity samples synthesized via Pt/C-catalyzed dehydrogenation.

Table 1: Physicochemical & Spectroscopic Profile

| Property | Value / Characteristic | Source Validation |

| Physical State | White Solid | [1][2] |

| Melting Point | 49 ~ 50 °C | [2] |

| [2] | ||

| [2] | ||

| Solubility | Soluble in CDCl | Exp.[1][2] Observation |

Synthetic Methodologies

Two primary routes are recommended: the Green Catalytic Route (preferred for atom economy and yield) and the Classical Paal-Knorr Route (preferred for general lab accessibility).

Protocol A: Acceptorless Dehydrogenative Heterocyclization (Recommended)

This method utilizes a heterogeneous Platinum on Carbon (Pt/C) catalyst to couple 2-amino-1-butanol with 1-phenylethanol.[3][4] It is superior due to the absence of stoichiometric oxidants and high yield (92%).

Reagents:

-

2-Amino-1-butanol (1.0 mmol)

-

1-Phenylethanol (1.0 mmol)

-

Catalyst: Pt/C (0.1 mol%)[3]

-

Base: KOtBu (1.1 equiv)[3]

-

Solvent: Toluene or Xylene (degassed)

Step-by-Step Workflow:

-

Catalyst Activation: In a clean Schlenk tube, charge Pt/C (0.1 mol%). If reusing, activate under H

flow at elevated temperature (optional but recommended for kinetics). -

Substrate Addition: Add 2-amino-1-butanol and 1-phenylethanol under an argon atmosphere.

-

Base Addition: Add KOtBu (1.1 equiv). The base facilitates the initial dehydrogenation steps.

-

Reaction: Heat the mixture to reflux (approx. 110-130 °C) for 24 hours. The system is "acceptorless," meaning H

gas is evolved; ensure proper venting. -

Work-up: Cool to room temperature. Filter the catalyst through a celite pad (catalyst can be recycled).

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from ethanol/hexane or perform flash chromatography (Silica gel, Hexane/EtOAc 9:1) to yield the white solid product.[5]

Protocol B: Classical Paal-Knorr Synthesis

This route condenses a 1,4-diketone with a nitrogen source. For this specific target, the precursor 1-phenylhexane-1,4-dione is required.

Reagents:

-

1-Phenylhexane-1,4-dione (1.0 equiv)

-

Ammonium Acetate (NH

OAc) (excess, 3-5 equiv) -

Solvent: Acetic Acid (glacial) or Ethanol/HCl

Workflow:

-

Dissolve 1-phenylhexane-1,4-dione in glacial acetic acid.

-

Add excess ammonium acetate.

-

Reflux for 2-4 hours. The reaction turns dark orange/brown.

-

Pour into ice water. The pyrrole often precipitates.

-

Filter and wash with water to remove acid. Recrystallize as above.

Synthetic Logic Visualization

Figure 1: Comparative synthetic pathways. Protocol A is favored for its high atom economy and yield [1].

Pharmacological & Functional Potential[6]

While this compound is a specific structural entity, its pharmacophore aligns with the 2,5-disubstituted pyrrole class, known for antimicrobial and kinase inhibitory activities.

Structure-Activity Relationship (SAR)

-

Lipophilicity (LogP): The ethyl and phenyl groups significantly increase lipophilicity compared to the parent pyrrole, enhancing membrane permeability.

-

H-Bond Donor: The free NH group is a critical H-bond donor (HBD), essential for binding to the hinge region of kinase enzymes or active sites in bacterial proteins.

-

Steric Bulk: The 5-phenyl group provides a hydrophobic anchor, often engaging in

-

Mechanistic Pathway: Kinase/Enzyme Interaction Potential

The following diagram illustrates the hypothetical binding mode of this scaffold based on general pyrrole SAR.

Figure 2: Pharmacophore mapping of this compound showing potential interaction sites with biological targets.

Safety & Handling

-

Oxidation Sensitivity: Pyrroles are electron-rich and prone to oxidation. Upon exposure to air and light, the white solid may darken to pink or brown. Store under inert atmosphere (Argon/Nitrogen) at -20 °C for long-term stability.

-

Acid Sensitivity: Strong acids can induce polymerization (pyrrole red).

-

Toxicity: Treat as a potential irritant. Specific toxicological data is limited; use standard PPE (gloves, goggles, fume hood).

References

-

Synthesis via Pt/C Catalyst

-

NMR & Physical Properties

-

Paal-Knorr Mechanism

-

Biological Context (Class Properties)

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2-Ethyl-5-phenyl-1H-pyrrole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-5-phenyl-1H-pyrrole, a heterocyclic aromatic compound of interest in medicinal chemistry. The guide details its molecular formula, molecular weight, synthesis via the Paal-Knorr reaction, and in-depth spectroscopic characterization. This includes an analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, the known biological activities of the broader pyrrole class of compounds are discussed, highlighting the potential therapeutic applications of this specific molecule in drug discovery and development.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its presence in biologically crucial molecules like heme, chlorophyll, and vitamin B12 underscores its importance in biological systems. In the realm of medicinal chemistry, the pyrrole scaffold serves as a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous pyrrole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The continued exploration of novel substituted pyrroles, such as this compound, is a key focus in the pursuit of new and effective therapeutic agents.[1]

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and drug development.

Molecular Formula and Molecular Weight

This compound possesses the molecular formula C₁₂H₁₃N . Based on this formula, its calculated molecular weight is approximately 171.24 g/mol . This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | - |

| Molecular Weight | 171.24 g/mol | [Calculated] |

| IUPAC Name | This compound | - |

Synthesis of this compound: The Paal-Knorr Reaction

The most direct and widely utilized method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[2][3]

For the synthesis of this compound, the logical precursors would be 1-phenylhexane-1,4-dione and a source of ammonia.

Reaction Scheme:

Caption: Paal-Knorr synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, yet detailed, protocol based on established Paal-Knorr synthesis procedures.[2][4][5]

Materials:

-

1-Phenylhexane-1,4-dione

-

Ammonium acetate (as ammonia source)

-

Glacial acetic acid (as solvent and catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-phenylhexane-1,4-dione (1 equivalent), ammonium acetate (1.5 equivalents), and a mixture of glacial acetic acid and toluene (e.g., 1:4 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarbonyl compound. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as a convenient in situ source of ammonia.

-

Glacial Acetic Acid: Acts as both a solvent and a Brønsted acid catalyst to facilitate the cyclization and dehydration steps.

-

Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the pyrrole product.

-

Aqueous Work-up: The washing steps are crucial to remove the acetic acid catalyst and any water-soluble byproducts.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the pyrrole ring, the phenyl ring, and the N-H proton.

-

Ethyl Group: An upfield triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are anticipated.

-

Pyrrole Ring: Two doublets in the aromatic region corresponding to the two protons on the pyrrole ring.

-

Phenyl Ring: A multiplet in the aromatic region for the five protons of the phenyl group.

-

N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

-

Molecular Ion Peak (M⁺): In the mass spectrum of this compound, the molecular ion peak is expected to be observed at an m/z (mass-to-charge ratio) of approximately 171, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrrole derivatives include cleavage of the substituents from the pyrrole ring.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.[7]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=C and C-N Stretches: Absorptions corresponding to the C=C and C-N stretching vibrations of the pyrrole and phenyl rings will be present in the fingerprint region (below 1600 cm⁻¹).[7]

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of substituted pyrroles exhibits a wide range of pharmacological activities.[1] These include:

-

Anticancer Activity: Many pyrrole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways involved in cancer progression.

-

Antimicrobial Activity: The pyrrole nucleus is a key component in several compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Effects: Certain pyrrole-containing molecules have shown significant anti-inflammatory activity.

The presence of both an ethyl and a phenyl substituent on the pyrrole ring of this compound provides a unique lipophilic character and steric profile that could be exploited in the design of novel drug candidates. Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of other pyrrole derivatives, this compound could potentially interact with various signaling pathways implicated in disease. For instance, it could be investigated as an inhibitor of protein kinases, a common target for many anticancer drugs.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a readily accessible substituted pyrrole with defined physicochemical properties. Its synthesis can be reliably achieved through the well-established Paal-Knorr reaction. The spectroscopic data provide a clear fingerprint for its identification and characterization. While direct biological data is limited, the proven therapeutic potential of the pyrrole scaffold makes this compound an attractive candidate for further investigation in drug discovery programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological activities of this promising molecule.

References

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Available at: [Link]

-

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.). ResearchGate. Available at: [Link]

-

Ethyl 5-methyl-1H-pyrrole-2-carboxylate. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;... (n.d.). ResearchGate. Available at: [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

-

Synthesis and biological evaluation of some heterocyclic compounds. (2018). Neliti. Available at: [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. Available at: [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). National Center for Biotechnology Information. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. Available at: [Link]

-

A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2025). ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Available at: [Link]

-

1H-Pyrrole, 2,5-dihydro-. (n.d.). NIST WebBook. Available at: [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]

-

Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. (2013). PubMed. Available at: [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Acidity and pKa of 2-Ethyl-5-Phenylpyrrole

This guide provides a comprehensive technical analysis of the acidity and predicted pKa values of 2-ethyl-5-phenylpyrrole. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of substituted pyrroles. This document elucidates the theoretical underpinnings of pyrrole acidity, the influence of substituents, and provides detailed experimental and computational protocols for the precise determination of pKa values.

Executive Summary

Theoretical Framework: Understanding Pyrrole Acidity

The N-H proton of pyrrole is significantly more acidic than that of aliphatic secondary amines (pKa ≈ 35) due to the aromatic stabilization of its conjugate base, the pyrrolide anion. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, a key feature of its structure.[3] Upon deprotonation, the resulting negative charge is distributed over the five-membered ring, enhancing the stability of the anion and thus increasing the acidity of the parent pyrrole.

The acidity of substituted pyrroles is modulated by the electronic properties of the substituents. Electron-withdrawing groups (EWGs) generally increase acidity by further stabilizing the pyrrolide anion through inductive (-I) and/or resonance (-M) effects.[4] Conversely, electron-donating groups (EDGs) tend to decrease acidity by destabilizing the anion.

In the case of 2-ethyl-5-phenylpyrrole, we must consider the opposing electronic effects of the substituents:

-

2-Ethyl Group: An alkyl group, such as ethyl, is generally considered to be a weak electron-donating group through an inductive (+I) effect. This would be expected to slightly decrease the acidity of the pyrrole N-H, leading to a higher pKa compared to the parent pyrrole.

-

5-Phenyl Group: The phenyl group can exert both an electron-withdrawing inductive effect (-I) due to the higher s-character of its sp² hybridized carbons and a resonance effect that can be either electron-donating (+M) or electron-withdrawing (-M), depending on the electronic demand of the system.[5] In the context of stabilizing the negative charge on the pyrrolide ring, the phenyl group is likely to act as a net electron-withdrawing substituent, thus increasing the acidity and lowering the pKa.

The overall pKa of 2-ethyl-5-phenylpyrrole will be a result of the interplay of these competing effects. A quantitative prediction requires either experimental measurement or high-level computational modeling.

Methodologies for pKa Determination

The determination of pKa values for weakly acidic compounds like substituted pyrroles requires sensitive and precise analytical techniques. Both experimental and computational approaches are viable and often complementary.

Experimental Approaches

A common strategy for determining the pKa of a weakly acidic compound is to use a method that can monitor the concentration of the protonated and deprotonated species as a function of pH.

UV-visible spectrophotometry can be a powerful tool if the pyrrole and its conjugate base exhibit different absorption spectra. The procedure involves measuring the absorbance of a solution of 2-ethyl-5-phenylpyrrole at a fixed wavelength across a range of pH values.

Step-by-Step Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte. Given the high pKa of pyrroles, this may require the use of non-aqueous or mixed aqueous-organic solvent systems and strongly basic buffers.

-

Preparation of Analyte Solution: Prepare a stock solution of 2-ethyl-5-phenylpyrrole in a suitable solvent that is miscible with the buffer system.

-

Spectrophotometric Measurement: For each buffer solution, add a small, constant volume of the analyte stock solution and record the UV-visible spectrum.

-

Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.

Data Presentation:

| pH | Absorbance at λ_max |

| pH_1 | A_1 |

| pH_2 | A_2 |

| ... | ... |

| pH_n | A_n |

Nuclear Magnetic Resonance (NMR) spectroscopy is another excellent method for pKa determination, as the chemical shifts of protons near the site of ionization are often sensitive to the protonation state of the molecule.[6][7]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a series of NMR samples of 2-ethyl-5-phenylpyrrole in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) containing buffers to achieve a range of pD (pH in D2O) values.

-

NMR Data Acquisition: Acquire 1H NMR spectra for each sample.

-

Data Analysis: Monitor the chemical shift of a proton on the pyrrole ring (e.g., the proton at the C3 or C4 position) as a function of pD. Plot the chemical shift (δ) against pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Data Presentation:

| pD | Chemical Shift (ppm) of H3 |

| pD_1 | δ_1 |

| pD_2 | δ_2 |

| ... | ... |

| pD_n | δ_n |

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful means to predict pKa values.[8][9] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can provide reliable estimates when combined with appropriate solvation models.[10][11]

Computational Workflow:

Sources

- 1. reddit.com [reddit.com]

- 2. Basic behavior of pyrrole, thiophene and furan [quimicaorganica.org]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. routledge.com [routledge.com]

- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Ethyl-5-phenyl-1H-pyrrole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Ethyl-5-phenyl-1H-pyrrole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As direct quantitative solubility data for this specific molecule is not extensively published, this document serves as a practical and theoretical framework for researchers, scientists, and drug development professionals. It outlines methodologies for determining solubility, discusses the molecular factors influencing solubility, and provides predicted solubility behaviors based on analogous structures and theoretical principles.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various stages of development and application. From synthesis and purification to formulation and bioavailability, understanding how this compound interacts with different organic solvents is paramount. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the ultimate efficacy of a final product. This guide is designed to equip the researcher with the necessary tools to approach the solubility assessment of this promising molecule.

Predicted Solubility Profile of this compound

To provide a practical reference, the following table summarizes the experimentally determined solubility of a structurally similar compound, 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone, in various organic solvents.[2] This data can serve as a valuable starting point for solvent selection in studies involving this compound.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale for Prediction |

| Hexane | Nonpolar | High | The nonpolar ethyl and phenyl groups are expected to interact favorably with nonpolar alkane solvents. |

| Toluene | Nonpolar (Aromatic) | High | The phenyl group on the pyrrole will have strong π-π stacking interactions with the aromatic solvent. |

| Dichloromethane | Polar Aprotic | High | Good balance of polarity to interact with the pyrrole ring and nonpolar character for the substituents. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group offers some polarity, which may lead to slightly lower solubility compared to less polar solvents. |

| Acetone | Polar Aprotic | Moderate | The ketone's polarity might make it a less ideal solvent compared to those with lower polarity. |

| Acetonitrile | Polar Aprotic | Moderate to Low | The high polarity of the nitrile group may not be optimal for solubilizing the largely nonpolar molecule. |

| Methanol / Ethanol | Polar Protic | Moderate to Low | The hydrogen-bonding capability of the alcohols can interact with the N-H of the pyrrole, but the overall nonpolar character of the molecule may limit high solubility. |

| Water | Polar Protic | Very Low | The large nonpolar surface area of the molecule will lead to poor solubility in water. |

Experimental Determination of Solubility

For a definitive understanding of the solubility of this compound, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[3][4]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standard procedure for determining the solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade or higher)[5]

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at equilibrium.[3]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[3][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, dilute the filtrate with the solvent to a concentration within the linear range of a previously established calibration curve and measure the absorbance.[7]

-

HPLC: Dilute the filtrate and inject it into an HPLC system. Quantify the concentration against a standard curve.[8][9]

-

-

Calculation: The solubility is calculated from the concentration of the saturated filtrate.

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing the Solubility of this compound

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent.[10] For this compound, the key structural features determining its solubility are:

-

Pyrrole Ring: The N-H group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. The aromatic ring also allows for π-π interactions.

-

Phenyl Group: This bulky, nonpolar group contributes to van der Waals forces and can participate in π-π stacking with aromatic solvents.

-

Ethyl Group: This is a nonpolar, aliphatic group that contributes to van der Waals interactions.

The interplay of these features dictates the overall polarity of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters.[11] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13] A solute will be most soluble in a solvent with a similar HSP profile.

| Parameter | Contribution from this compound |

| δD (Dispersion) | High, due to the large number of electrons in the phenyl and pyrrole rings. |

| δP (Polar) | Moderate, arising from the dipole moment of the pyrrole ring. |

| δH (Hydrogen Bonding) | Low to Moderate, primarily from the N-H group's ability to donate a hydrogen bond. |

A solvent with a high δD, moderate δP, and low to moderate δH would be an excellent candidate for dissolving this compound.

Caption: Relationship between solute and solvent Hansen Solubility Parameters (HSP) for optimal solubility.

Computational Prediction with COSMO-RS

For a highly accurate theoretical prediction of solubility, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.[14] This quantum chemistry-based method can predict thermodynamic properties, including solubility, with a high degree of accuracy by considering the specific molecular interactions between the solute and solvent.[15][16] COSMO-RS can be a powerful tool for in-silico solvent screening before extensive experimental work is undertaken.[17][18]

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is sparse, a robust understanding of its likely behavior can be established through the analysis of its molecular structure, comparison with analogous compounds, and the application of theoretical solubility models. For definitive quantitative data, the shake-flask method provides a reliable experimental protocol. By combining these theoretical and experimental approaches, researchers can confidently select appropriate solvents for the synthesis, purification, and formulation of this important heterocyclic compound, thereby accelerating research and development efforts.

References

-

Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds. Retrieved from [Link]

-

Lviv Polytechnic National University. (n.d.). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Retrieved from [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (n.d.). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. science.lpnu.ua [science.lpnu.ua]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. chem.ws [chem.ws]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. zenodo.org [zenodo.org]

- 15. scm.com [scm.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. approcess.com [approcess.com]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Paal-Knorr Synthesis of 2-Ethyl-5-phenyl-1H-pyrrole

Foreword: The Enduring Relevance of the Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has remained a cornerstone reaction in heterocyclic chemistry for over a century.[1] Its remarkable efficiency in constructing substituted pyrroles, furans, and thiophenes from readily available 1,4-dicarbonyl compounds makes it an indispensable tool in both academic research and industrial applications.[1] Pyrrole scaffolds are prevalent in a vast array of biologically active molecules, including natural products, pharmaceuticals, and advanced materials, underscoring the continued importance of robust synthetic methodologies for their preparation.[2][3]

This document provides an in-depth guide for the synthesis of a specific, valuable derivative, 2-Ethyl-5-phenyl-1H-pyrrole. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a self-validating protocol designed for reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this classic, yet highly relevant, chemical transformation.

Reaction Principle: Mechanistic Insights

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or, as in our case for a 1H-pyrrole, ammonia.[4][5] The reaction is typically facilitated by an acid catalyst and proceeds through a well-elucidated pathway involving three critical stages.[1][5]

-

Hemiaminal Formation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-diketone. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic amine (ammonia) to form a hemiaminal intermediate.[1][6]

-

Cyclization (Rate-Determining Step): A subsequent intramolecular nucleophilic attack occurs, where the nitrogen atom of the hemiaminal attacks the second carbonyl group. This ring-closing step, which is often the rate-determining stage of the synthesis, forms a 2,5-dihydroxytetrahydropyrrole derivative.[6][7]

-

Dehydration and Aromatization: The cyclic intermediate readily undergoes a two-fold dehydration under the acidic conditions, eliminating two molecules of water to yield the stable, aromatic pyrrole ring.[7]

The overall mechanism is depicted below:

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system. The choice of glacial acetic acid serves as both the catalyst and a solvent, providing a weakly acidic environment that promotes the desired pyrrole formation while minimizing the risk of furan byproduct synthesis, which can occur under strongly acidic conditions (pH < 3).[4][6]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-Phenyl-1,4-hexanedione | C₁₂H₁₄O₂ | 190.24 | 5.00 g | 26.28 | The key 1,4-dicarbonyl precursor. |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 4.05 g | 52.56 | Ammonia source; use a 2-fold molar excess. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - | Serves as both catalyst and solvent.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | For extraction. |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | For neutralization wash. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | For final aqueous wash. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | For purification. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For purification. |

Required Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1,4-hexanedione (5.00 g, 26.28 mmol) and ammonium acetate (4.05 g, 52.56 mmol).

-

Solvent and Catalyst Addition: Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as a solvent and provides the necessary acidic environment for the reaction to proceed.

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 118 °C) with continuous stirring.

-

Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting diketone spot indicates reaction completion.

-

Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Washing and Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a dark oil or solid.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.[8]

-

Column Packing: Pack a silica gel column using a slurry method with hexane.

-

Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by TLC to isolate the pure this compound.

-

Final Step: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the final product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

Confirming the structure and purity of the synthesized compound is critical. The following data represents the expected spectroscopic profile for this compound, based on analyses of analogous structures.[9][10]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (br s, 1H, N-H ), ~7.5-7.2 (m, 5H, Ar-H ), ~6.5 (d, 1H, Pyrrole-H ), ~6.1 (d, 1H, Pyrrole-H ), ~2.7 (q, 2H, -CH₂ CH₃), ~1.3 (t, 3H, -CH₂CH₃ ) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~135 (Ar-C), ~133 (Ar-C), ~130 (Pyrrole-C), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~108 (Pyrrole-CH), ~106 (Pyrrole-CH), ~22 (-CH₂ CH₃), ~14 (-CH₂CH₃ ) |

| FT-IR (KBr Pellet) | ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1600 (C=C aromatic stretch) |

| Mass Spec. (EI) | m/z: 185 [M]⁺ (Molecular Ion), other fragments corresponding to loss of ethyl or phenyl groups. |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete Reaction: Insufficient heating time or temperature. | Increase reflux time and monitor carefully by TLC. Ensure the temperature is at the boiling point of acetic acid. |

| Degradation: Harsh conditions can degrade sensitive substrates.[1][5] | While acetic acid is relatively mild, consider alternative catalysts like iodine or mild Lewis acids which can sometimes proceed at lower temperatures.[7][9] | |

| Furan Byproduct | Excessively Acidic Conditions: Although unlikely with acetic acid, contamination with stronger acids can favor furan formation.[6] | Ensure glassware is clean and exclusively use glacial acetic acid. Maintain pH > 3.[4] |

| Oily Product / Purification Difficulty | Residual Solvent/Impurities: Incomplete removal of acetic acid or starting materials. | Ensure thorough washing with NaHCO₃. If recrystallization fails, column chromatography is the most reliable method for purifying oily products.[8] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction and all solvent handling in a well-ventilated fume hood.

-

Reagent Handling: Glacial acetic acid is corrosive and has a strong odor; handle with care. Dichloromethane is a volatile organic solvent; avoid inhalation.

-

Heating: Use a heating mantle with a temperature controller to avoid overheating. Do not heat a closed system.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-chemistry.org. Retrieved from [Link]

-

Wikipedia. (2023). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

-

YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic-chemistry.org. Retrieved from [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

ResearchGate. (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-chemistry.org. Retrieved from [Link]

- The Journal of Organic Chemistry. (n.d.). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 452-463.

- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.

- CIBTech. (n.d.).

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society, 77(7), 957-964.

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyrrole. Organic Syntheses Procedure. Retrieved from [Link]

- National Institutes of Health. (2024, February 15).

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. cibtech.org [cibtech.org]

- 3. researchgate.net [researchgate.net]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of 2,5-Disubstituted Pyrroles via Iridium-Catalyzed Acceptorless Dehydrogenative Coupling

Executive Summary

This Application Note details a robust protocol for the synthesis of 2,5-disubstituted pyrroles using Iridium-catalyzed acceptorless dehydrogenative coupling (ADC). Unlike the classical Paal-Knorr synthesis, which requires unstable 1,4-dicarbonyl precursors, this method utilizes stable, abundant 1,4-diols and primary amines .

The protocol leverages a high-performance Ir-PNP pincer complex to facilitate the "borrowing hydrogen" (or more accurately, dehydrogenative) pathway. This approach offers high atom economy, generating only molecular hydrogen and water as byproducts, making it a critical workflow for green pharmaceutical manufacturing and materials science.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Challenge of Classical Methods

The synthesis of 2,5-disubstituted pyrroles is traditionally achieved via the Paal-Knorr reaction , condensing 1,4-diketones with amines. However, 1,4-diketones are often:

-

Difficult to synthesize.

-

Prone to polymerization.

-

Sensitive to oxidation.

The Iridium Solution: Acceptorless Dehydrogenative Coupling (ADC)

Iridium catalysts, particularly those stabilized by PNP (Phosphorus-Nitrogen-Phosphorus) pincer ligands, exhibit exceptional activity in dehydrogenating secondary alcohols.

The Mechanistic Pathway:

-

Dehydrogenation: The Ir-catalyst activates the 1,4-diol, removing hydrogen to form a transient 1,4-diketone (or hydroxy-ketone intermediate).

-

Condensation: The primary amine attacks the carbonyl carbon (Schiff base formation).

-

Cyclization: Intramolecular attack and subsequent dehydration close the ring.

-

Aromatization: The driving force is the formation of the aromatic pyrrole ring and the irreversible release of H₂ gas (in an open system).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical role of the Iridium center.

Figure 1: The Acceptorless Dehydrogenative Coupling (ADC) mechanism.[1] The Iridium catalyst drives the oxidation of the diol, while high temperature facilitates the entropic release of hydrogen gas.

Experimental Protocol

Materials & Equipment

-

Catalyst: [Ir(PNP)] complex (e.g., Kempe's Catalyst). Alternatively, [Cp*IrCl2]2 (2.5 mol%) with NaHCO3 can be used as a commercially available substitute, though with slightly lower efficiency.

-

Substrate A (Diol): 2,5-Hexanediol (Model substrate).

-

Substrate B (Amine): Aniline (Model substrate).

-

Base: Potassium tert-butoxide (t-BuOK).

-

Solvent: Toluene (Anhydrous, degassed).

-

Setup: Schlenk line (Argon atmosphere), Reflux condenser, Oil bath.

Standard Operating Procedure (SOP)

Step 1: Catalyst Loading (Glovebox or Schlenk)

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Ir-catalyst (0.5 - 1.0 mol%).

-

Add t-BuOK (1.1 equivalents relative to the diol).[2] Note: The base is required to deprotonate the alcohol and activate the precatalyst.

Step 2: Substrate Addition

-

Add 2,5-Hexanediol (1.0 mmol, 118 mg).

-

Add Aniline (1.0 mmol, 93 mg).

-

Add Toluene (2.0 mL) via syringe under Argon flow.

Step 3: Reaction

-

Connect the Schlenk tube to a reflux condenser topped with an Argon bubbler. Critical: The system must be open to the bubbler to allow H₂ gas to escape.

-

Heat the mixture to 110°C (oil bath temperature) for 24 hours .

-

Observation: Vigorous bubbling may be observed initially as H₂ is evolved.

Step 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) to remove salts and unreacted diol.

-

Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 2,5-dimethyl-1-phenyl-1H-pyrrole is typically a crystalline solid or viscous oil.

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of pyrroles.

Data Analysis & Performance

The following table summarizes expected yields based on the electronic nature of the amine substrate, utilizing the Kempe Ir-PNP system.

| Amine Substrate | Electronic Nature | Reaction Time (h) | Isolated Yield (%) | Notes |

| Aniline | Neutral | 20 | 92% | Standard benchmark. |

| p-Anisidine | Electron-Donating | 18 | 95% | Faster reaction due to nucleophilicity. |

| p-Chloroaniline | Electron-Withdrawing | 24 | 86% | Slightly slower; requires full 24h. |

| n-Hexylamine | Aliphatic | 24 | 88% | Aliphatic amines work well but may require steric optimization. |

| 2-Aminopyridine | Heterocyclic | 36 | 74% | Potential catalyst poisoning by pyridine N; requires higher catalyst load (2 mol%). |

Troubleshooting & Critical Control Points

Catalyst Deactivation

-

Symptom: Reaction stops at ~50% conversion.

-

Cause: Oxygen ingress oxidizing the active Ir-H species.

-

Solution: Ensure rigorous degassing of Toluene (freeze-pump-thaw x3) and use a continuous slow Argon flow.

Low Yield with Aliphatic Amines

-

Symptom: Complex mixture on TLC.

-

Cause: Aliphatic amines can condense with the intermediate diketone to form oligomers if cyclization is slow.

-

Solution: Increase temperature to 130°C (Xylene reflux) to favor the entropy-driven cyclization/dehydration step.

Safety Note: Hydrogen Evolution

-

While the scale is usually small, the reaction generates stoichiometric H₂ gas. Ensure the reaction vessel is not sealed tight; it must vent through a bubbler to prevent pressure buildup.

References

-

Michlik, S. & Kempe, R. (2013).[3][4] "A sustainable catalytic pyrrole synthesis." Nature Chemistry, 5, 140–144.[2][4]

- Core Reference: Establishes the Ir-PNP c

-

Fujita, K. et al. (2009). "Synthesis of Pyrroles via Iridium-Catalyzed Dehydrogenation.

-

Supporting Reference: Describes the Cp*Ir pathway and mechanism.

-

-

Forberg, D., Kempe, R. et al. (2016). "The synthesis of pyrroles via acceptorless dehydrogenative condensation... mediated by iridium nanoparticles."[5][6] Catalysis Science & Technology.

- Variant: Describes the nanoparticle-based heterogeneous approach.

-

Sridharan, V. et al. (2011). "Iridium catalyzed acceptor-less dehydrogenative coupling..." White Rose Research Online.

- Context: Broader context on acceptorless dehydrogen

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. A sustainable catalytic pyrrole synthesis | CoLab [colab.ws]

- 4. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of pyrroles via acceptorless dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols mediated by a robust and reusable catalyst based on nanometer-sized iridium particles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Synthesis of 2-Methyl-5-Phenylpyrrole via Paal-Knorr Reaction of 1-Phenyl-1,4-Hexanedione with Ammonia: An Application Note and Protocol

This application note provides a comprehensive technical guide for the synthesis of 2-methyl-5-phenylpyrrole through the Paal-Knorr condensation of 1-phenyl-1,4-hexanedione with ammonia. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed experimental procedure, and thorough characterization of the final product.

Introduction: The Significance of the Pyrrole Moiety and the Paal-Knorr Synthesis

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in medicinal chemistry and materials science. The Paal-Knorr pyrrole synthesis, first reported in the 1880s, remains one of the most straightforward and widely utilized methods for constructing the pyrrole nucleus.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield a substituted pyrrole.[1][3][4] The operational simplicity and generally high yields of the Paal-Knorr synthesis contribute to its enduring appeal in both academic and industrial research.[1]

This guide focuses on the synthesis of 2-methyl-5-phenylpyrrole, a valuable building block for the development of more complex molecules. The reaction of 1-phenyl-1,4-hexanedione with a source of ammonia, such as ammonium acetate in acetic acid, provides an efficient route to this target compound.

Reaction Mechanism and Rationale

The Paal-Knorr synthesis of 2-methyl-5-phenylpyrrole from 1-phenyl-1,4-hexanedione and ammonia proceeds through a well-established mechanism. The key steps are outlined below:

-

Amine Addition to a Carbonyl: The reaction is initiated by the nucleophilic attack of ammonia on one of the carbonyl groups of the 1-phenyl-1,4-hexanedione. This forms a hemiaminal intermediate.

-

Second Amine Addition and Cyclization: The nitrogen atom of the hemiaminal then undergoes an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step is often the rate-determining step of the reaction.

-

Dehydration and Aromatization: The resulting five-membered ring intermediate contains two hydroxyl groups. A subsequent dehydration cascade, typically acid-catalyzed, eliminates two molecules of water to form the stable, aromatic pyrrole ring.

The use of ammonium acetate in glacial acetic acid serves a dual purpose: ammonium acetate acts as the ammonia source, while acetic acid catalyzes the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and facilitating the nucleophilic attack by the weakly basic ammonia.[3]

Caption: Paal-Knorr synthesis of 2-methyl-5-phenylpyrrole.

Experimental Protocol

This protocol details the synthesis of 2-methyl-5-phenylpyrrole from 1-phenyl-1,4-hexanedione and ammonium acetate.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1-Phenyl-1,4-hexanedione | ≥97% | Commercially Available |

| Ammonium Acetate | ≥98% | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Round-bottom flask | 100 mL | Standard laboratory supplier |

| Reflux condenser | Standard laboratory supplier | |

| Magnetic stirrer and stir bar | Standard laboratory supplier | |

| Heating mantle | Standard laboratory supplier | |

| Separatory funnel | 250 mL | Standard laboratory supplier |

| Rotary evaporator | Standard laboratory supplier | |

| Glass column for chromatography | Standard laboratory supplier | |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Standard laboratory supplier |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-phenyl-1,4-hexanedione (e.g., 10 mmol, 1.90 g) and ammonium acetate (e.g., 30 mmol, 2.31 g).

-

Solvent Addition: Add glacial acetic acid (e.g., 20 mL) to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 9:1 v/v). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice water (approximately 100 mL).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude 2-methyl-5-phenylpyrrole can be purified by either column chromatography or recrystallization.

-

Column Chromatography:

-

Prepare a silica gel column using a non-polar eluent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure product.

-

-

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Characterization of 2-Methyl-5-Phenylpyrrole

The identity and purity of the synthesized 2-methyl-5-phenylpyrrole should be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), 7.5-7.2 (m, 5H, Ar-H), 6.5 (t, 1H, pyrrole-H), 6.0 (t, 1H, pyrrole-H), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~135 (Ar-C), ~130 (pyrrole-C), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~108 (pyrrole-CH), ~106 (pyrrole-CH), ~13 (CH₃) |

| FT-IR (KBr or neat) | ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~750, 690 (Ar C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 157 (M⁺, 100), 142, 115, 77 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Potential Side Reactions and Troubleshooting

While the Paal-Knorr synthesis is generally a high-yielding reaction, some side reactions can occur:

-

Furan Formation: Under strongly acidic conditions (pH < 3), the competing Paal-Knorr furan synthesis can become significant, leading to the formation of 2-methyl-5-phenylfuran as a byproduct.[1] Maintaining a weakly acidic to neutral pH is crucial to favor pyrrole formation.

-

Polymerization: Pyrroles can be susceptible to polymerization under strongly acidic conditions. Using a milder acid catalyst or a shorter reaction time can help to minimize this.

-

Incomplete Reaction: If the reaction does not go to completion, unreacted 1-phenyl-1,4-hexanedione will remain. This can be addressed by increasing the reaction time or the amount of ammonium acetate.

Troubleshooting: If the yield is low, ensure that the reagents are of high purity and that the reaction is carried out under anhydrous conditions until the workup step. The neutralization step should be performed carefully to avoid hydrolysis of any intermediates.

Conclusion

The Paal-Knorr synthesis provides a robust and efficient method for the preparation of 2-methyl-5-phenylpyrrole from readily available starting materials. This application note offers a detailed and reliable protocol for researchers in organic synthesis and medicinal chemistry. By understanding the underlying mechanism and potential pitfalls, scientists can effectively utilize this classic reaction to access valuable pyrrole-containing building blocks for a wide range of applications.

References

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1531535. [Link]

-

MBB College. (n.d.). When an enolizable 1,4-diketone is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Paal-Knorr synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Paal–Knorr synthesis. [Link]

-

SynArchive. (2024). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

Sources

Synthesis of 2-Ethyl-5-phenyl-1H-pyrrole from nitrodienes

An Application Guide for the Synthesis of 2-Ethyl-5-phenyl-1H-pyrrole from Nitrodienes

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science. The described methodology leverages a modern and efficient palladium-catalyzed reductive cyclization of a readily prepared nitrodiene precursor. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and expert commentary to ensure successful synthesis and validation.

Introduction: The Significance of Phenylpyrroles

The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Among its derivatives, the 2,5-disubstituted phenylpyrroles are of particular importance. This structural class is exemplified by commercial antifungal agents like fludioxonil, which are synthetic analogs of the natural antibiotic pyrrolnitrin.[1] The substitution pattern on the pyrrole ring is critical for modulating biological activity and material properties, making the development of robust synthetic routes to specifically substituted pyrroles a key objective in organic chemistry.

Traditionally, methods like the Paal-Knorr or Knorr pyrrole syntheses have been workhorses in the field.[2] However, these often require harsh conditions or have limited substrate scope. More contemporary methods offer greater flexibility and efficiency. The Barton-Zard reaction, for instance, provides access to a wide range of pyrroles from nitroalkenes and isocyanoacetates.[3][4][5]

This guide focuses on an alternative, powerful strategy: the synthesis of 2,5-disubstituted pyrroles via the reductive cyclization of conjugated nitrodienes.[6] We present a detailed protocol for the synthesis of this compound, starting from the construction of the key (1E,3E)-4-nitro-1-phenylhexa-1,3-diene intermediate. This pathway is notable for its good yields and the accessibility of its starting materials.[6]

Reaction Principle and Mechanism

The overall synthetic strategy involves two main stages:

-

Synthesis of the Nitrodiene Precursor: A two-step sequence involving a cross-aldol condensation followed by a Henry (nitroaldol) condensation to build the required (1E,3E)-4-nitro-1-phenylhexa-1,3-diene.[6]

-

Reductive Cyclization: A palladium-catalyzed reaction where the nitro group is reduced in the presence of carbon monoxide (CO), initiating a cyclization cascade to form the aromatic pyrrole ring.[6]

Mechanistic Rationale

The cornerstone of this synthesis is the palladium-catalyzed reductive cyclization. While the precise mechanism is complex, it is proposed to proceed through the following key stages, as outlined in related studies[6]:

-

Reduction of the Nitro Group: The palladium catalyst, in a low oxidation state, coordinates to the nitrodiene. In the presence of a reductant like carbon monoxide, the nitro group is reduced, likely to a nitroso intermediate or further to a nitrene-like species.

-

Nucleophilic Attack & Cyclization: The reduced nitrogen species becomes highly nucleophilic and attacks the terminal carbon of the conjugated diene system in a 5-endo-trig cyclization.

-

Aromatization: The resulting pyrroline intermediate undergoes subsequent dehydration and tautomerization to furnish the thermodynamically stable aromatic pyrrole ring. Carbon monoxide is oxidized to carbon dioxide, which is the sole stoichiometric byproduct of the reduction process.[6]

This mechanistic pathway highlights the elegance of the transformation, where a single catalytic cycle orchestrates reduction, C-N bond formation, and aromatization to build the complex heterocyclic target.

Caption: Proposed mechanistic pathway for the Pd-catalyzed reductive cyclization.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves the use of carbon monoxide, a toxic gas, and requires a high-pressure reactor. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of (1E,3E)-4-Nitro-1-phenylhexa-1,3-diene (Precursor)

This precursor is synthesized via a two-step process from commercially available reagents.

Step A1: Synthesis of (E)-1-Phenylpent-1-en-3-one

-

To a stirred solution of benzaldehyde (1.0 equiv) and 2-butanone (1.5 equiv) in ethanol, add a 10% aqueous solution of sodium hydroxide (0.2 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ketone.

Step A2: Henry Condensation to form the Nitrodiene

-

Dissolve the (E)-1-phenylpent-1-en-3-one (1.0 equiv) from the previous step and nitroethane (1.2 equiv) in methanol.

-

Add a solution of sodium methoxide in methanol (0.5 equiv) dropwise at room temperature.

-

Stir the mixture for 24 hours.

-

Acidify the reaction mixture with acetic acid, which will lead to both neutralization and dehydration of the intermediate nitro-alcohol.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude nitrodiene is often used in the next step without further purification, or it can be purified by chromatography if necessary.

Part B: Synthesis of this compound

This protocol is adapted from established procedures for the reductive cyclization of nitrodienes.[6]

Table 1: Reagents and Reaction Conditions

| Parameter | Value | Notes |

| Reactant | ||

| Nitrodiene Precursor | 1.0 equiv (e.g., 1 mmol, 203 mg) | From Part A |

| Catalyst System | ||

| [Pd(Phen)₂][BF₄]₂ | 2 mol% | Palladium catalyst |

| 4,7-Dimethoxy-1,10-phenanthroline | 16 mol% | Ligand |

| Reagents & Solvent | ||

| Triethylamine (Et₃N) | 4.0 equiv | Base |

| Acetonitrile (MeCN) | 5 mL | Anhydrous solvent |

| Carbon Monoxide (CO) | 5 bar | Reductant |

| Reaction Conditions | ||

| Temperature | 150 °C | |

| Time | 3 hours | |